Ethyl 5-acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-acetyl-1-(3-methoxy-benzyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl ester group, an acetyl group, and a methoxy-benzyl group attached to the pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-methoxybenzyl chloride, which is then reacted with hydrazine to form the corresponding hydrazone. This intermediate is cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-1-(3-methoxy-benzyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
Ethyl 5-acetyl-1-(3-methoxy-benzyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways, leading to its antimicrobial or therapeutic effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with cell wall synthesis in bacteria or modulate signaling pathways in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-acetyl-1-(3-hydroxy-benzyl)-1H-pyrazole-3-carboxylate
- Ethyl 5-acetyl-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylate
- Ethyl 5-acetyl-1-(3-methoxy-phenyl)-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 5-acetyl-1-(3-methoxy-benzyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the methoxy-benzyl group, which imparts specific chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C16H18N2O4 |
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Molecular Weight |
302.32 g/mol |
IUPAC Name |
ethyl 5-acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C16H18N2O4/c1-4-22-16(20)14-9-15(11(2)19)18(17-14)10-12-6-5-7-13(8-12)21-3/h5-9H,4,10H2,1-3H3 |
InChI Key |
XFPJCLLAERVPNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)C)CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
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